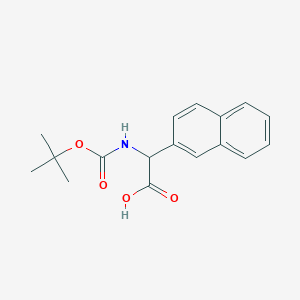

2-(Boc-amino)-2-(2-naphthyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

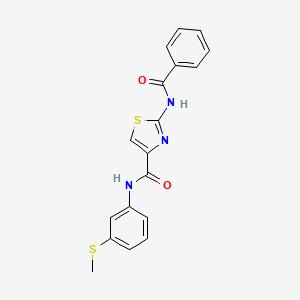

2-(Boc-amino)-2-(2-naphthyl)acetic acid (BANA) is an important organic compound with a wide range of applications in biochemistry and medicinal chemistry. BANA is a synthetic derivative of the naturally occurring amino acid naphthylalanine. It is a water-soluble compound with a pKa of 8.3 and a melting point of 126-128°C. BANA is widely used in peptide synthesis, as a coupling reagent, and in the synthesis of other organic compounds. It is also used as a key intermediate in the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

Acid-Facilitated Debenzylation in Synthesis

One application involves the use of acetic acid to facilitate the debenzylation process in the synthesis of N-Boc, N-Benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. These compounds are highly potent and selective inhibitors of neuronal nitric oxide synthase, highlighting the role of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid in the development of pharmaceuticals that can modulate nitric oxide synthase activity for therapeutic purposes (Haitao Ji et al., 2012).

Catalysis in Organic Synthesis

Another significant application is found in the catalysis of organic synthesis, where 2-[(2-Pyridylmethyl)amino]acetic acid functionalized Fe3O4 superparamagnetic nanorods, which might share structural similarities with 2-(Boc-amino)-2-(2-naphthyl)acetic Acid, efficiently catalyzed the synthesis of chromene or pyran derivatives. This highlights its potential in facilitating complex chemical reactions, leading to the efficient synthesis of organic compounds with wide-ranging applications, from materials science to pharmaceuticals (B. Eftekhari‐Sis et al., 2017).

Synthesis and Biological Activities of Cholecystokinin Analogues

Furthermore, the synthesis and biological activities of cholecystokinin analogues, where derivatives of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid were used, demonstrate its utility in the development of bioactive compounds. Such studies are pivotal for understanding how modifications of bioactive peptides can lead to changes in their activity, offering insights into peptide-based drug design (Marc Rodriguez et al., 1991).

Protecting Methods in Pharmaceutical Intermediates

The comparison of protecting methods using BOC (Di-tert butyl dicarbonate) for the amino group in 2-Aminomethylphenylacetic acid, a related compound, illustrates the chemical versatility and importance of protecting group strategies in synthetic chemistry. Such methodologies are crucial for the synthesis of complex molecules, including pharmaceuticals, by protecting reactive functional groups during synthetic steps (Yougui Zhao et al., 2014).

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLXWDVGKUKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-(2-naphthyl)acetic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)

![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)